N-(2,4-dimethoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
This compound features a 1,8-naphthyridine core substituted with a methyl group at position 7 and a 1,2,4-oxadiazol-5-yl moiety at position 2. The oxadiazole ring is further substituted with a 3-fluorophenyl group. The structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to fluorinated aromatic systems and heterocyclic cores .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN5O5/c1-15-7-9-19-24(35)20(27-31-25(32-38-27)16-5-4-6-17(28)11-16)13-33(26(19)29-15)14-23(34)30-21-10-8-18(36-2)12-22(21)37-3/h4-13H,14H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOWSIWYEQKSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=C(C=C(C=C3)OC)OC)C4=NC(=NO4)C5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex synthetic compound with potential therapeutic applications. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
It features a naphthyridine core substituted with various functional groups that contribute to its biological activity. The presence of the oxadiazole moiety is particularly significant as it is known for its diverse pharmacological properties.
Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:
- Cytotoxicity Against Cancer Cell Lines : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines. For instance, related compounds have shown IC50 values below 100 μM against cell lines such as HCT-116 and HeLa .
- Enzyme Inhibition : The oxadiazole derivatives have been reported to inhibit acetylcholinesterase (AChE) and other enzymes involved in neurodegenerative diseases . This suggests potential applications in treating conditions like Alzheimer's disease.
- Antimicrobial Activity : Similar structural analogs have demonstrated antimicrobial properties against various pathogens, indicating a broad-spectrum activity that could be harnessed for therapeutic use.
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on Cancer Cells
In a study evaluating the cytotoxic effects of related compounds on cancer cell lines, it was found that compounds with similar structural features to this compound exhibited significant apoptotic activity. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential .
Scientific Research Applications
Anticancer Activity
The compound demonstrates promising anticancer properties across various cancer cell lines. In studies assessing its efficacy:
- Growth Inhibition : The compound exhibited significant growth inhibition percentages against several cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) reaching up to 86.61% and 85.26%, respectively .
- Mechanism of Action : The mechanism involves the inhibition of specific pathways crucial for cancer cell proliferation. For instance, the oxadiazole moiety has been linked to enhanced anticancer activity through interactions with cellular targets involved in tumor growth .
Table 1: Anticancer Efficacy of N-(2,4-dimethoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
| HOP-92 | 67.55 |
| MDA-MB-231 | 56.53 |
Antimicrobial Properties
Research has also indicated that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the oxadiazole and naphthyridine structures is believed to contribute to this activity.
Table 2: Antimicrobial Activity of the Compound
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Significant |
| Pseudomonas aeruginosa | Low |
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl ring and modifications to the oxadiazole core have been shown to affect biological activity significantly.
Potential Therapeutic Uses
Given its multifaceted biological activities, this compound may be explored further for therapeutic applications beyond oncology:
Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects that warrant further investigation into its use in neurodegenerative diseases.
Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways indicates possible applications in treating inflammatory disorders.
Case Studies and Experimental Findings
Recent experimental findings have corroborated the potential applications of this compound:
- In Vitro Studies : A series of in vitro assays demonstrated that the compound effectively inhibited cell proliferation in various cancer types while showing minimal toxicity to normal cells .
- In Vivo Studies : Animal model studies are underway to evaluate the pharmacokinetics and therapeutic efficacy of this compound in vivo.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
*Estimated based on structural formula; †Reported mass in .
Key Observations:
- The 3-fluorophenyl-oxadiazole group shares electronic similarities with the 3-fluorophenyl-chromenone system in Example 83 , which may enhance binding to fluorophilic enzyme pockets.
- The 2,4-dimethoxyphenyl acetamide moiety improves solubility compared to nitro-substituted analogs (e.g., 6b, 3c) .
Physicochemical and Spectral Properties
Table 2: Comparative Spectral Data
*Predicted based on structural analogs.
Analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
